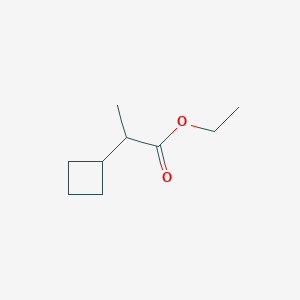
Ethyl 2-cyclobutylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyclobutylpropanoate is an organic compound with the molecular formula C₉H₁₆O₂ It is an ester, characterized by the presence of a cyclobutyl group attached to the second carbon of a propanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2-cyclobutylpropanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-cyclobutylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: 2-cyclobutylpropanoic acid or cyclobutyl ketones.
Reduction: 2-cyclobutylpropanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-cyclobutylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mécanisme D'action
The mechanism of action of ethyl 2-cyclobutylpropanoate involves its interaction with various molecular targets depending on the context of its use. In enzymatic reactions, the ester bond is typically hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The cyclobutyl group may also interact with specific receptors or enzymes, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Ethyl propanoate: Lacks the cyclobutyl group, making it less sterically hindered.
Methyl 2-cyclobutylpropanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Cyclobutyl acetate: Contains a cyclobutyl group but differs in the ester moiety.
Uniqueness: this compound is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and steric hindrance in chemical reactions and biological systems.
Propriétés
IUPAC Name |
ethyl 2-cyclobutylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-11-9(10)7(2)8-5-4-6-8/h7-8H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUABANXLDEEJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1CCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
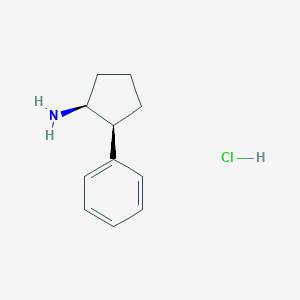
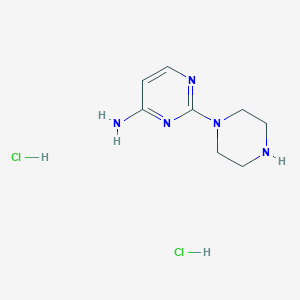
![3-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2358980.png)

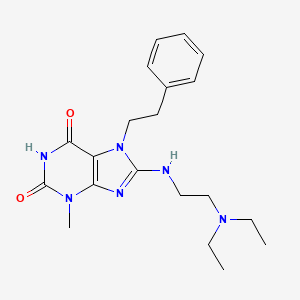
![4-{2-[(2-Chlorophenyl)methyl]pyrrolidine-1-carbonyl}-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2358983.png)
![N-(4-methoxybenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2358984.png)
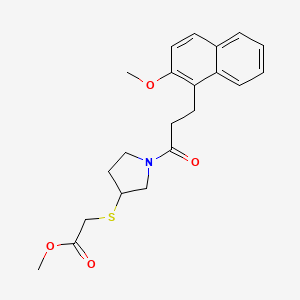
![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2358988.png)

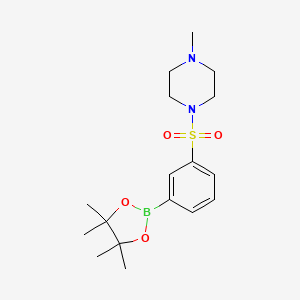
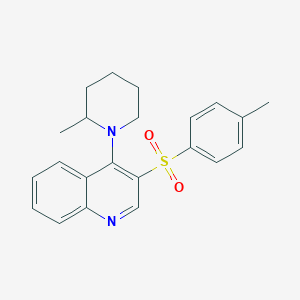
![Lithium;8-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2358994.png)

